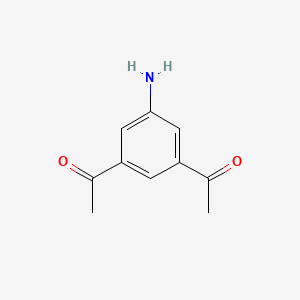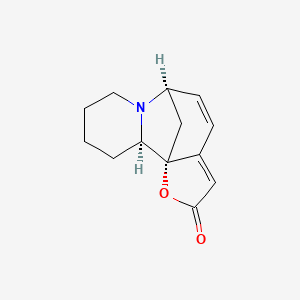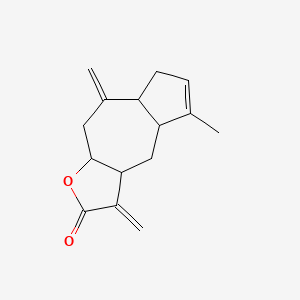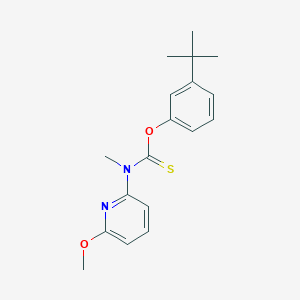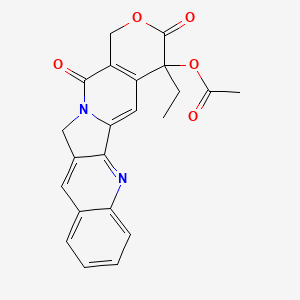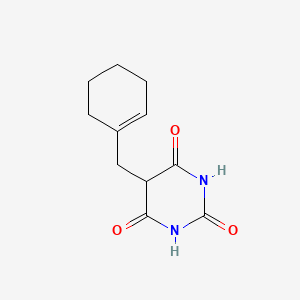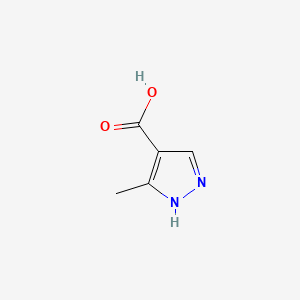
3-Methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-Methyl-1H-pyrazole-4-carboxylic Acid is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It’s also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
Synthesis Analysis
Mononuclear complexes [Cd (HMPCA) 2 (H 2 O) 4] (1) and [Co (H 2 MPCA) 2 (DMF) 2 (H 2 O) 2 ]Cl 2 (2), and 3D coordination polymer [Cd 3 Cl 2 (HMPCA) 4 (H 2 O) 2 ]·2H 2 O (3) (H 2 MPCA = 3-methyl-1 H -pyrazole-4-carboxylic acid) were synthesized and characterized by elemental analysis, IR spectra, thermogravimetric analysis, and X-ray single-crystal structure analysis .Molecular Structure Analysis
The molecular formula of 3-Methyl-1H-pyrazole-4-carboxylic acid is C5H6N2O2 . The average mass is 126.113 Da and the monoisotopic mass is 126.042931 Da .Chemical Reactions Analysis
In the presence of nitric acid medium, the solubility of 2 increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation and due to the homogeneity of the system, oxidation proceeds with high yields .Aplicaciones Científicas De Investigación
Antifungal Agents
3-Methyl-1H-pyrazole-4-carboxylic acid: derivatives have been synthesized and tested for their antifungal activities. These compounds have shown effectiveness against phytopathogenic fungi, which are harmful to crops. The introduction of a difluoromethyl group has led to the development of novel fungicides .
Succinate Dehydrogenase Inhibitors
As succinate dehydrogenase inhibitors (SDHIs), these compounds prevent the growth of various pathogens by inhibiting a key enzyme in the mitochondrial respiratory chain. This application is crucial for protecting crops from diseases like fusarium head blight and take-all disease .
Luminescence Studies
Metal complexes derived from 3-Methyl-1H-pyrazole-4-carboxylic acid have been synthesized and their crystal structures analyzed. These complexes exhibit luminescent properties, which can be applied in the field of optical materials and sensors .
D-Amino Acid Oxidase Inhibition
This compound has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme involved in amino acid metabolism. Inhibiting DAO can protect cells from oxidative stress and has potential therapeutic applications .
Synthesis of Novel Fungicides
3-Methyl-1H-pyrazole-4-carboxylic acid: is a key building block for the synthesis of novel fungicides. These fungicides play a significant role in crop protection by effectively controlling a wide range of fungal diseases .
Electrochemical Applications
The electrocatalytic properties of metal complexes involving 3-Methyl-1H-pyrazole-4-carboxylic acid have been explored. These complexes can be used in electrochemical applications, such as in the development of new types of batteries or fuel cells .
Safety and Hazards
When handling 3-Methyl-1H-pyrazole-4-carboxylic acid, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. Most of them displayed moderate to excellent activities . This suggests potential future directions for the development of fungicides based on this compound.
Mecanismo De Acción
Target of Action
It has been used in the synthesis of metal complexes that exhibit catalytic activity .
Mode of Action
It’s known that it can form complexes with metals, which then exhibit catalytic properties .
Result of Action
It’s known that metal complexes derived from it can exhibit green fluorescence and have catalytic properties .
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)


